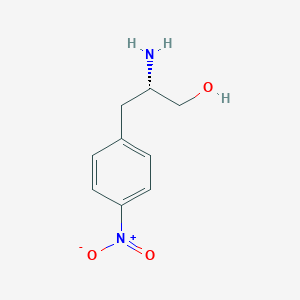

(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-nitrophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLGMKWXPXAGEO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439226 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89288-22-2 | |

| Record name | (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Amino 3 4 Nitrophenyl Propan 1 Ol

Stereoselective Synthesis Approaches

The creation of the two contiguous stereocenters in (S)-2-amino-3-(4-nitrophenyl)propan-1-ol in the correct absolute and relative configuration is the primary challenge in its synthesis. Researchers have approached this through various stereoselective methods, which can be broadly categorized into asymmetric reductions and diastereoselective additions.

Asymmetric Reduction Strategies

Asymmetric reduction strategies are a cornerstone in the synthesis of chiral molecules. These methods introduce chirality through the enantioselective reduction of a prochiral functional group, such as a double bond or a carbonyl group, using a chiral catalyst or reagent.

One potential pathway to synthesize the target molecule involves the reduction of a nitro-containing precursor. While direct asymmetric hydrogenation of a nitroalkene like (E)-2-nitro-3-(4-nitrophenyl)prop-2-en-1-ol would be an elegant approach, specific examples in the literature for this exact substrate are scarce. However, a related, non-catalytic method has been demonstrated for similar structures. In this approach, Baylis-Hillman adducts derived from the reaction of (E)-(2-nitrovinyl)arenes with paraformaldehyde are reduced to the corresponding 2-amino-3-arylpropan-1-ols. The reduction of the nitro group is achieved using iron powder in the presence of an acid, such as acetic acid, at reflux temperatures. This method has been shown to be effective for a variety of aryl-substituted nitroolefins, affording the desired amino alcohols in good yields.

Table 1: Reduction of (E)-2-nitro-3-arylprop-2-en-1-ols with Fe/Acidic Acid

| Entry | Aryl Group | Yield (%) |

| 1 | Phenyl | 82 |

| 2 | 4-Chlorophenyl | 78 |

| 3 | 4-Methylphenyl | 75 |

| 4 | 4-Methoxyphenyl | 74 |

Data adapted from a study on the synthesis of 2-amino-3-phenylpropane-1-ol derivatives. masterorganicchemistry.com

This method, while not a catalytic hydrogenation, demonstrates a viable route from a nitro precursor to the amino alcohol core structure. The stereochemistry of the final product in this case would be dependent on the stereochemistry of the starting Baylis-Hillman adduct.

A common and reliable method for the synthesis of chiral amino alcohols is the reduction of the corresponding amino acid or its ester derivative. The starting material, (S)-2-amino-3-(4-nitrophenyl)propanoic acid (a derivative of phenylalanine), is commercially available. The carboxylic acid is typically converted to an ester, such as the ethyl ester, to facilitate reduction.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. numberanalytics.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The high reactivity of LiAlH₄ necessitates careful handling under inert atmosphere and at controlled temperatures, often starting at 0 °C and then warming to room temperature or refluxing to ensure complete conversion.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder and safer reducing agent, can also be employed for the reduction of esters, often in the presence of an activating agent or in a suitable solvent system. For instance, the NaBH₄/I₂ system has been reported to reduce various amino acids to their corresponding amino alcohols in high yields. rsc.org The choice of reducing agent and reaction conditions can be optimized to achieve high yields while preserving the stereochemical integrity of the chiral center.

Table 2: General Conditions for the Reduction of Amino Acid Esters

| Reducing Agent | Solvent | Typical Temperature | Key Features |

| LiAlH₄ | THF, Diethyl Ether | 0 °C to reflux | Highly reactive, reduces most carbonyl functional groups. |

| NaBH₄/I₂ | THF | Room Temperature | Milder conditions, good yields reported for various amino acids. |

| NaBH₄/CH₃OH | Methanol | Not specified | Effective for ester group reduction with good yields. rsc.org |

The use of chiral catalysts to mediate the reduction of prochiral ketones is a powerful strategy for establishing stereocenters. In the context of synthesizing this compound, a hypothetical precursor would be a ketone such as 2-amino-1-(4-nitrophenyl)propan-1-one. An asymmetric reduction of the carbonyl group would establish the hydroxyl-bearing stereocenter.

A well-established method for such transformations is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). This method is renowned for its high enantioselectivity in the reduction of a wide range of ketones. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used.

While a specific application of this method to 2-amino-1-(4-nitrophenyl)propan-1-one is not detailed in the literature, the general success of the CBS reduction and other chiral catalyst systems (e.g., those based on chiral ruthenium or rhodium complexes) for aryl ketones suggests its potential applicability. The presence of the adjacent amino group would need to be considered, potentially requiring a protecting group to avoid side reactions.

Diastereoselective Control in Carbon-Carbon Bond Formation

An alternative to creating stereocenters via reduction is to form a new carbon-carbon bond in a diastereoselective manner, where the stereochemistry of the product is controlled by a pre-existing chiral center in the molecule.

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction of 4-nitrobenzaldehyde (B150856) with an acrylate (B77674) ester (e.g., methyl acrylate) yields a functionalized allylic alcohol known as a Baylis-Hillman adduct. organic-chemistry.org This adduct, methyl 2-(hydroxy(4-nitrophenyl)methyl)acrylate, contains a hydroxyl-bearing stereocenter and a double bond that can be further functionalized.

The conversion of this adduct to the desired amino alcohol requires the introduction of an amino group and the reduction of the ester functionality. One plausible synthetic route involves the following steps:

Protection of the hydroxyl group: To avoid side reactions in subsequent steps.

Stereoselective amination: This could be achieved through various methods, such as an aziridination of the double bond followed by ring-opening, or a conjugate addition of a nitrogen nucleophile. The stereoselectivity of this step is crucial for establishing the correct relative stereochemistry of the final product.

Reduction of the ester group: The ester can be reduced to a primary alcohol using a reagent like LiAlH₄.

Deprotection: Removal of the protecting group from the hydroxyl group to yield the final product.

The diastereoselectivity of the amination step is key to this strategy. By carefully choosing the reagents and reaction conditions, it is possible to control the formation of the desired diastereomer. This approach offers a versatile route to the target molecule, leveraging the readily available starting materials for the Baylis-Hillman reaction.

Approaches Utilizing Aldimine Reactions

The synthesis of vicinal amino alcohols through the reaction of aldimines has been explored as a route to construct the carbon-nitrogen and carbon-oxygen bonds with stereocontrol. One common approach involves the 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. diva-portal.org While direct examples for the synthesis of this compound via this specific route are not extensively documented in readily available literature, the general methodology provides a framework for its potential synthesis.

In a typical reaction, a carbonyl ylide is generated in situ and reacts with an aldimine derived from p-nitrobenzaldehyde. The resulting oxazolidine (B1195125) intermediate can then be hydrolyzed to yield the desired amino alcohol. The stereochemical outcome of such reactions can be influenced by the choice of catalyst and reaction conditions. For instance, rhodium(II)-catalyzed 1,3-dipolar cycloadditions have been shown to produce syn-α-hydroxy-β-amino esters with high diastereoselectivity. diva-portal.org To achieve enantioselectivity, chiral α-methylbenzyl imines can be employed as dipolarophiles, yielding enantiomerically pure products. diva-portal.org

A general representation of this approach is outlined below:

| Step | Description | Reactants | Product |

| 1 | Formation of Aldimine | p-Nitrobenzaldehyde, Chiral Amine | Chiral Aldimine |

| 2 | Generation of Carbonyl Ylide | Diazo compound, Catalyst (e.g., Rh₂(OAc)₄) | Carbonyl Ylide |

| 3 | 1,3-Dipolar Cycloaddition | Chiral Aldimine, Carbonyl Ylide | Oxazolidine Intermediate |

| 4 | Hydrolysis | Oxazolidine Intermediate, Acid | Amino Alcohol |

This table represents a generalized pathway for the synthesis of amino alcohols via aldimine reactions.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org These auxiliaries are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and are subsequently removed to yield the enantiomerically enriched product. sigmaaldrich.com

Employment of Chiral Auxiliaries for Stereocontrol

A prominent example of chiral auxiliary-mediated synthesis relevant to the target molecule is the Evans asymmetric aldol (B89426) reaction. researchgate.net This methodology has been successfully applied in the enantioselective synthesis of (-)-chloramphenicol, which shares the same core stereochemical structure as this compound. researchgate.net

In this approach, a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is acylated with a glycine (B1666218) equivalent. The resulting N-acylated oxazolidinone is then enolized and reacted with p-nitrobenzaldehyde in an aldol condensation. The steric bulk of the chiral auxiliary directs the approach of the aldehyde, leading to the formation of a specific diastereomer. The reaction is often catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA), which can influence the diastereoselectivity. researchgate.net

The following table summarizes the key steps in an Evans asymmetric aldol reaction for the synthesis of a precursor to this compound:

| Step | Description | Key Reagents | Diastereomeric Ratio (syn:anti) |

| 1 | Acylation of Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone, N-Boc-glycine | N/A |

| 2 | Aldol Condensation | N-Acylated oxazolidinone, p-nitrobenzaldehyde, TiCl₄, DIPEA | 3:1 |

Data adapted from a study on the stereoselective synthesis of (-)-chloramphenicol. researchgate.net

Subsequent removal of the chiral auxiliary and reduction of the carboxylic acid functionality would yield the target amino alcohol.

Recycling and Recovery of Chiral Auxiliaries

A significant advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of a synthetic process. sigmaaldrich.comchiralpedia.com After the desired stereoselective transformation, the auxiliary is cleaved from the product. Depending on the nature of the auxiliary and the cleavage conditions, it can often be recovered in high yield and purity.

For instance, oxazolidinone auxiliaries can be removed by hydrolysis or reduction and then re-isolated for subsequent use. wikipedia.org The development of continuous flow processes has further streamlined the recycling of chiral auxiliaries. A telescoped three-stage, chiral auxiliary-mediated transformation in flow has been demonstrated, which includes the continuous separation of the product and the auxiliary. rsc.org This automated system allows for the auxiliary to be collected for later use or directly fed back into the start of the process, enabling a closed-loop system where each molecule of the auxiliary can be used to produce multiple equivalents of the chiral product. rsc.org This approach significantly improves the atom and step economy of auxiliary-mediated synthesis. rsc.org

Multi-Step Synthesis Pathways

The synthesis of this compound is often embedded within a multi-step sequence, particularly in the context of natural product synthesis, such as that of chloramphenicol (B1208). rsc.org These pathways involve a series of carefully orchestrated reactions to build the molecule and control its stereochemistry.

Sequential Functional Group Transformations

A common multi-step pathway to this compound starts from p-nitrobenzaldehyde. The key steps typically involve the formation of the carbon-carbon bond between the phenyl ring and the propanol (B110389) backbone, followed by the introduction of the amino and hydroxyl groups with the correct stereochemistry.

One such sequence could involve an initial aldol-type reaction to form a β-hydroxy-α-amino acid derivative, as seen in chemoenzymatic strategies for chloramphenicol synthesis. rsc.org In this approach, an L-threonine transaldolase can be used to convert p-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. rsc.org This intermediate can then be subjected to a series of functional group transformations, including reduction of the carboxylic acid to a primary alcohol, to yield the target compound.

A generalized sequence of functional group transformations is presented below:

| Step | Transformation | Starting Material | Product |

| 1 | Aldol Condensation | p-Nitrobenzaldehyde | β-Hydroxy-α-amino acid derivative |

| 2 | Carboxylic Acid Reduction | β-Hydroxy-α-amino acid derivative | This compound |

This table illustrates a plausible two-step transformation from a readily available starting material.

Optimization of Reaction Conditions for Stereocontrol

Achieving high stereocontrol is paramount in the synthesis of chiral molecules like this compound. The optimization of reaction conditions is therefore a critical aspect of any synthetic strategy. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the nature of any chiral directing groups.

In chiral auxiliary-mediated approaches, the choice of the auxiliary itself is the primary determinant of stereoselectivity. However, the Lewis acid used to promote the reaction can also have a significant impact on the diastereomeric ratio of the products. For example, in the Evans aldol reaction, different Lewis acids can favor the formation of different diastereomers.

In catalytic asymmetric reactions, the structure of the chiral ligand is crucial. Fine-tuning the steric and electronic properties of the ligand can lead to significant improvements in enantioselectivity. Temperature also plays a vital role, with lower temperatures generally leading to higher stereoselectivity due to the increased energetic difference between the diastereomeric transition states. The choice of solvent can influence the conformation of the transition state and thus affect the stereochemical outcome. chemrxiv.org

The following table highlights key parameters that are typically optimized for stereocontrol:

| Parameter | Influence on Stereocontrol | Example |

| Catalyst/Auxiliary | The inherent chirality of the catalyst or auxiliary directs the stereochemical pathway of the reaction. | Use of (S)-4-benzyl-2-oxazolidinone in an Evans aldol reaction. |

| Lewis Acid | Can influence the geometry of the transition state and chelation effects. | TiCl₄ in aldol reactions to control diastereoselectivity. researchgate.net |

| Solvent | Can affect the solubility of reactants and intermediates, as well as the stability of transition states. chemrxiv.org | A mixture of MTBE and THF was found to improve both yield and enantioselectivity in a Cu-catalyzed reaction. chemrxiv.org |

| Temperature | Lower temperatures generally enhance selectivity by amplifying the energy difference between diastereomeric transition states. | Reactions are often run at low temperatures (e.g., -78 °C) to maximize stereoselectivity. |

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. researchgate.netmdpi.com Enzymes, with their inherent stereoselectivity, offer an attractive alternative to traditional chemical methods for producing enantiomerically pure amines and amino alcohols. mbl.or.krnih.gov

Transaminases, particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.commbl.or.kr These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, a process known as transamination. mbl.or.kr The reaction mechanism follows a ping-pong bi-bi kinetic model, involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.com

The synthesis of chiral amines using ω-TAs can be achieved through several approaches, including the kinetic resolution of racemic amines, asymmetric synthesis from prochiral ketones, and deracemization of racemic amines. mdpi.com For the production of this compound, an (S)-selective ω-transaminase would be employed to convert a corresponding prochiral ketone, 1-hydroxy-3-(4-nitrophenyl)propan-2-one, into the desired (S)-amino alcohol. The high enantioselectivity of these enzymes often leads to products with excellent enantiomeric excess (>99% ee). nih.gov

Recent advancements have focused on overcoming the limitations of transaminase-mediated reactions, such as unfavorable reaction equilibria. mdpi.com Strategies like using "smart" amine donors or employing cascade reactions to remove the ketone byproduct have been developed to drive the reaction towards the desired product. mdpi.com

Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively catalyze a reaction with one enantiomer, leaving the other unreacted. Lipases are a common class of enzymes used for the kinetic resolution of racemic amines and alcohols through enantioselective acylation. researchgate.netmdpi.com

In the context of this compound, a racemic mixture of 2-amino-3-(4-nitrophenyl)propan-1-ol could be subjected to enzymatic resolution. For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer, allowing for the separation of the acylated (R)-amide from the unreacted (S)-amino alcohol. researchgate.net The efficiency of such a resolution is often described by the enantiomeric ratio (E), with higher E values indicating better selectivity. illinois.edu Optimization of reaction conditions, including the choice of acyl donor, solvent, and specific lipase, is crucial for achieving high enantiomeric excess of the desired (S)-enantiomer. researchgate.netmdpi.com

While kinetic resolution is a robust technique, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

The substrate specificity of an enzyme is a critical factor determining its utility in a particular synthetic transformation. While wild-type enzymes may exhibit some level of selectivity, their activity and specificity towards non-natural substrates can often be improved through protein engineering. iiserpune.ac.innih.gov

Directed evolution and rational design are two primary strategies employed to engineer enzymes with desired properties. researchgate.net Directed evolution involves creating libraries of mutant enzymes and screening them for improved activity or selectivity. This process can be iterated to achieve significant enhancements in enzyme performance. illinois.edu Rational design, on the other hand, utilizes knowledge of the enzyme's structure and mechanism to introduce specific mutations aimed at altering its properties. researchgate.net

For the synthesis of this compound, enzyme engineering efforts would focus on enhancing the (S)-selectivity of transaminases or other relevant enzymes. By modifying the active site residues, researchers can tailor the enzyme to better accommodate the substrate and favor the formation of the (S)-enantiomer. iiserpune.ac.inresearchgate.net This approach not only improves the enantioselectivity but can also broaden the substrate scope of the enzyme, making it a more versatile biocatalyst. iiserpune.ac.in

Table 1: Comparison of Enzymatic Strategies for this compound Synthesis

| Strategy | Description | Advantages | Disadvantages |

| Transaminase-Mediated Asymmetric Synthesis | Uses an (S)-selective ω-transaminase to convert a prochiral ketone into the (S)-amino alcohol. mdpi.commbl.or.kr | High theoretical yield (up to 100%), high enantioselectivity. nih.gov | May require strategies to overcome unfavorable reaction equilibria. mdpi.com |

| Enzymatic Kinetic Resolution | Employs an enzyme (e.g., lipase) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. researchgate.netmdpi.com | Robust and widely applicable technique. | Maximum theoretical yield of 50% for the desired enantiomer. nih.gov |

| Enzyme Engineering | Modifies the enzyme's structure through directed evolution or rational design to enhance its (S)-selectivity and activity. iiserpune.ac.inresearchgate.net | Can lead to highly efficient and selective biocatalysts, broader substrate scope. iiserpune.ac.in | Can be a time-consuming and resource-intensive process. |

Convergent and Divergent Synthetic Strategies

In addition to biocatalytic methods, traditional organic synthesis provides a range of strategies for constructing this compound and its analogs. These can be classified as convergent or divergent approaches, each with its own set of advantages.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. researchgate.netnih.gov This approach is particularly valuable for the rapid generation of libraries of related compounds or analogues. nih.gov

For the synthesis of analogues of this compound, a one-pot sequence could involve, for example, the reaction of a substituted benzaldehyde (B42025) with a suitable nitrogen-containing nucleophile, followed by reduction and other functional group transformations. The development of such protocols allows for the efficient exploration of structure-activity relationships by systematically varying the substituents on the aromatic ring or other parts of the molecule. nih.govresearchgate.net

A common strategy for the synthesis of amino alcohols is the reduction of the corresponding nitro-substituted alcohols. nveo.orgrasayanjournal.co.in In the case of this compound, a precursor such as (S)-2-nitro-3-(4-nitrophenyl)propan-1-ol could be reduced to the desired amino alcohol.

Various reducing agents can be employed for the conversion of a nitro group to an amine. A classic method involves the use of a metal, such as tin or iron, in the presence of an acid like hydrochloric acid. nveo.orgrasayanjournal.co.in This reduction is generally effective and can be carried out under relatively mild conditions. For instance, the reduction of a nitro compound can be achieved by treatment with granulated tin and concentrated hydrochloric acid, followed by basification to liberate the free amine. nveo.org

The key challenge in this approach lies in the stereoselective synthesis of the nitro alcohol precursor. Once the chiral nitro alcohol is obtained, the subsequent reduction to the amino alcohol typically proceeds without affecting the stereocenter.

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Chiral Molecules

The enantiomerically pure nature of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol makes it an important precursor in asymmetric synthesis, where the control of stereochemistry is crucial for the function of the final product. researchgate.netmdpi.com

The fundamental structure of this compound serves as a robust scaffold that can be systematically elaborated. The primary amino and hydroxyl groups are key reaction sites for building molecular complexity. They can participate in a variety of reactions, including acylation, alkylation, and cyclization, to construct larger and more diverse molecular frameworks. Furthermore, the nitro group on the phenyl ring can be readily reduced to an aniline (B41778), providing another point for modification and allowing for the introduction of further diversity into the molecular architecture. This trifunctional nature enables chemists to use the compound as a starting point for a divergent synthesis strategy, leading to a library of complex chiral molecules from a single precursor.

Application in the Construction of Nitrogen-Containing Heterocycles

The 1,2-aminoalcohol motif within this compound is an ideal precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems. These ring systems are common structural motifs in many pharmacologically active compounds. amazonaws.com

The vicinal amino and hydroxyl groups of this compound and its analogs can undergo intramolecular cyclization with carbonyl-containing reagents to form the 5-membered oxazolidinone ring. nih.gov This transformation is a common strategy for creating this important heterocyclic core. For instance, the reaction of a related amino alcohol, 2-amino-1-(4-nitrophenyl)ethanol (B107438), with carbonyldiimidazole results in the formation of a 1,3-oxazolidin-2-one derivative. researchgate.net This type of cyclization provides a direct route to chiral oxazolidinones, where the stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product. researchgate.net

| Starting Material Analogue | Reagent | Product Type |

| 2-Amino-1-(4-nitrophenyl)ethanol | Carbonyldiimidazole | 1,3-Oxazolidin-2-one |

| (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | Various | Isomeric 2-oxazolidinones |

While not a direct component in a one-step thiazole (B1198619) synthesis, this compound serves as a valuable precursor for intermediates used in the construction of thiazole rings. The primary amine is a key functional group for building the thiazole core, often through condensation reactions. researchgate.net For example, in the Hantzsch thiazole synthesis, an amine is reacted with an α-haloketone and a source of sulfur. The chiral amine fragment derived from this compound can be incorporated into one of the reactants to ultimately yield chiral substituted thiazoles. Thiazole carboxamide derivatives, in particular, have been identified as having potent biological activity. researchgate.net The synthesis of these complex structures often relies on the availability of chiral amine-containing fragments to build upon. nih.gov

The reactive nature of the amino alcohol moiety allows for its use in the synthesis of other cyclic derivatives beyond oxazolidinones. Research on analogous structures has shown that these compounds can react with various electrophiles to form a range of heterocycles. researchgate.net For example, the reaction of 2-amino-1-(4-nitrophenyl)ethanol derivatives with aldehydes or ketones, such as formaldehyde, can yield 1,3-oxazolidine rings. Furthermore, reaction with oxalyl chloride can lead to the formation of more complex heterocyclic systems like morpholin-2,3-diones. researchgate.net These reactions highlight the versatility of the aminoalcohol scaffold in constructing diverse heterocyclic products.

| Reagent | Resulting Heterocyclic Core |

| Formaldehyde | 1,3-Oxazolidine |

| Oxalyl Chloride | Morpholin-2,3-dione |

Derivatization for Advanced Scaffold Generation

The strategic modification of this compound opens avenues to a diverse array of molecular scaffolds, which are fundamental frameworks in drug discovery and materials science. These derivatizations leverage the reactivity of its functional groups to introduce new structural and electronic properties.

Preparation of Chemically Modified Analogues (e.g., aminophenyl derivatives)

A key transformation in the derivatization of this compound is the reduction of the nitro group to an amine, yielding (S)-2-amino-3-(4-aminophenyl)propan-1-ol. This conversion dramatically alters the electronic nature of the aromatic ring, transforming an electron-withdrawing group into an electron-donating one, and provides a new site for chemical modification.

Common methods for this reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. Other reagents like tin(II) chloride (SnCl2) in acidic media or iron (Fe) in acetic acid are also effective. The resulting aminophenyl derivative serves as a versatile platform for scaffold generation. For instance, the newly formed aniline moiety can participate in a variety of reactions, including amide bond formation, sulfonylation, and diazotization, leading to the synthesis of diverse heterocyclic and polyfunctional compounds.

The generation of such aminophenyl derivatives is a critical step in the synthesis of various biologically active molecules. The presence of two amino groups and a hydroxyl group in a chiral framework allows for the construction of complex structures with defined stereochemistry, which is often crucial for pharmacological activity.

Table 1: Selected Reagents for the Reduction of the Nitro Group in this compound

| Reagent System | Typical Conditions | Comments |

| H₂/Pd-C | Methanol or Ethanol, Room Temperature, Atmospheric or Elevated Pressure | High efficiency and clean reaction profile. |

| Fe/CH₃COOH | Acetic Acid, Reflux | Cost-effective and suitable for large-scale synthesis. |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol | Mild conditions, tolerant of some other functional groups. |

| Na₂S₂O₄ | Water/Methanol | Often used for selective reductions in the presence of other reducible groups. |

N-Modification Strategies (e.g., N-modified glycines)

The primary amino group of this compound is a prime target for N-modification, enabling the introduction of various side chains and the construction of peptide-like structures. A notable strategy involves the acylation of the amino group with activated glycine (B1666218) derivatives, leading to the formation of N-modified glycines.

This process typically involves the reaction of the parent amino alcohol with an N-protected glycine, such as N-Boc-glycine or N-Cbz-glycine, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Subsequent deprotection of the glycine's amino group allows for further elongation of the peptide chain or the introduction of other functionalities.

These N-modification strategies are instrumental in creating peptidomimetics and other complex molecules with potential therapeutic applications. The incorporation of the chiral this compound moiety can impart specific conformational constraints and biological activities to the resulting molecules.

Functional Group Interconversions of the Nitro Group

Beyond simple reduction, the nitro group of this compound can undergo a variety of functional group interconversions, further expanding its synthetic utility. Following reduction to the corresponding amine, the resulting anilino group can be subjected to diazotization. uobaghdad.edu.iqorganic-chemistry.org

Diazotization, typically achieved by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), produces a highly reactive diazonium salt. uobaghdad.edu.iqorganic-chemistry.org This intermediate can then be transformed into a wide range of functional groups through Sandmeyer-type reactions. For example, treatment with copper(I) halides (CuCl, CuBr, CuI) can introduce halogen atoms onto the aromatic ring. Reaction with copper(I) cyanide (CuCN) yields the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid. Furthermore, the diazonium group can be replaced by a hydroxyl group upon heating in water, or by a hydrogen atom using hypophosphorous acid.

These transformations provide a powerful toolkit for the late-stage functionalization of scaffolds derived from this compound, allowing for the systematic modification of the phenyl ring to explore structure-activity relationships.

Table 2: Functional Group Interconversions via Diazotization of (S)-2-amino-3-(4-aminophenyl)propan-1-ol

| Reagent | Product Functional Group | Reaction Name/Type |

| CuCl/HCl | Chloro (-Cl) | Sandmeyer Reaction |

| CuBr/HBr | Bromo (-Br) | Sandmeyer Reaction |

| KI | Iodo (-I) | |

| CuCN/KCN | Cyano (-CN) | Sandmeyer Reaction |

| H₂O, heat | Hydroxyl (-OH) | |

| H₃PO₂ | Hydrogen (-H) | Deamination |

| HBF₄, heat | Fluoro (-F) | Balz-Schiemann Reaction |

Utilization in Stereoselective Total Synthesis Efforts

The inherent chirality of this compound makes it an invaluable starting material for the stereoselective total synthesis of complex natural products and their analogues. Its pre-defined stereocenters can be incorporated into the target molecule, obviating the need for challenging asymmetric reactions later in the synthetic sequence.

A prominent example of its application is in the synthesis of chloramphenicol (B1208) and its derivatives. The core structure of chloramphenicol contains a (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol backbone, which is a diastereomer of the title compound. However, synthetic strategies often utilize related chiral precursors, and the principles of stereochemical control are directly transferable. The synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase (B13392206) N (APN/CD13) inhibitors has been reported starting from commercially available (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, a closely related compound.

The utility of this chiral building block extends beyond antibiotic synthesis. Its functional handles allow for its incorporation into a variety of molecular frameworks, serving as a linchpin for the construction of stereochemically rich portions of larger, more complex natural products. The ability to control stereochemistry is paramount in total synthesis, as the biological activity of a molecule is often highly dependent on its three-dimensional structure.

Catalytic Applications of S 2 Amino 3 4 Nitrophenyl Propan 1 Ol and Its Derivatives

As Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to produce large quantities of an enantiomerically enriched product. The central principle involves a chiral ligand that coordinates to a metal center, creating a chiral environment that differentiates between the prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other nih.gov. The structural and electronic properties of ligands derived from (S)-2-amino-3-(4-nitrophenyl)propan-1-ol can be systematically modified to optimize reactivity and selectivity for a variety of chemical transformations.

Transition metal complexes are powerful catalysts for a wide array of organic reactions. When combined with chiral ligands, they become highly effective tools for asymmetric synthesis. Ligands derived from this compound can chelate to transition metals through the nitrogen of the amino group and the oxygen of the hydroxyl group, forming a stable five-membered ring that imparts conformational rigidity to the catalytic complex. This defined chiral pocket is essential for inducing high levels of enantioselectivity.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. One of the most robust methods for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts generated in situ from a chiral β-amino alcohol and a borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex) mdpi.com.

Chiral amino alcohols of the same structural class as this compound are precursors to these highly effective catalysts mdpi.com. The catalyst forms a complex with borane, activating it for the reduction of the ketone. The steric environment created by the chiral ligand directs the hydride delivery from the borane to one specific face of the ketone's carbonyl group, resulting in the formation of the corresponding alcohol with high enantiomeric purity wikipedia.org. The predictability and high enantioselectivity of the CBS reduction have made it a widely adopted method in both academic and industrial settings for the synthesis of chiral alcohols mdpi.com.

The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful method for forming carbon-carbon bonds with simultaneous control of stereochemistry. The addition of diethylzinc to aldehydes, in particular, has been extensively studied and is effectively catalyzed by chiral β-amino alcohols nih.govnih.gov.

In this reaction, the chiral amino alcohol ligand coordinates to the zinc atom, forming a chiral catalyst complex. This complex then coordinates with the aldehyde substrate. The chiral environment established by the ligand dictates the facial selectivity of the addition, guiding the ethyl group from diethylzinc to attack one prochiral face of the aldehyde carbonyl. This process yields enantiomerically enriched secondary alcohols nih.govmdpi.com. The efficiency of β-amino alcohol ligands in this transformation has made it a benchmark reaction for testing new chiral ligand designs nih.govmdpi.com.

The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol mdpi.comnih.gov. These products are highly valuable synthetic intermediates, as the nitro group can be readily converted into other functional groups, such as amines, providing access to important chiral 1,2-amino alcohols mdpi.com.

Copper(II) complexes are among the most effective catalysts for the asymmetric Henry reaction, and their activity is modulated by chiral ligands, frequently derived from amino alcohols rhhz.netmdpi.com. An in situ generated catalyst, typically from a ligand and a copper salt like copper(II) acetate, coordinates both the aldehyde and the deprotonated nitroalkane (nitronate). The chiral ligand environment orchestrates the approach of the nucleophilic nitronate to one face of the aldehyde, resulting in high enantioselectivity mdpi.com. Derivatives of this compound are well-suited for this role, offering a rigid backbone to effectively control the stereochemical outcome. The reaction proceeds with high yields and excellent enantiomeric excesses for a wide range of aromatic and aliphatic aldehydes mdpi.comnih.gov.

Table 1: Representative Data for the Copper-Catalyzed Asymmetric Henry Reaction

This table presents typical results for the asymmetric Henry reaction between various aldehydes and nitromethane, catalyzed by in situ generated copper(II)-chiral ligand complexes similar to those derived from β-amino alcohols.

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Benzaldehyde (B42025) | Cu(OAc)₂ / Chiral Ligand | 85 | 92 | mdpi.com |

| 4-Nitrobenzaldehyde (B150856) | Cu(OAc)₂ / Chiral Ligand | 96 | 88 | mdpi.comnih.gov |

| 4-Chlorobenzaldehyde | Cu(OAc)₂ / Chiral Ligand | 88 | 80 | mdpi.com |

| 2-Nitrobenzaldehyde | Cu(OAc)₂ / Chiral Ligand | 99 | 95 | mdpi.com |

| Cyclohexanecarboxaldehyde | Cu(OAc)₂ / Chiral Ligand | 97 | 67 | mdpi.com |

| Pentanal | CuCl₂ / Chiral Ligand | 80 | 60 | mdpi.com |

Organocatalysis is a subfield of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. This approach avoids the cost and potential toxicity associated with transition metals. Chiral molecules derived from natural sources, such as amino acids and alkaloids, are common starting points for the design of new organocatalysts.

The chiral scaffold of this compound is an excellent platform for the design and development of novel organocatalysts. The primary amine and hydroxyl groups serve as convenient handles for chemical modification, allowing for the attachment of various catalytically active functional groups.

For instance, the amine can be functionalized to create thiourea or squaramide-based catalysts. These moieties are powerful hydrogen-bond donors that can activate electrophiles (like ketones or imines) and orient nucleophiles for a stereoselective attack. The inherent chirality of the p-nitrophenylalaninol backbone would be relayed to the substrate through these non-covalent interactions.

Alternatively, the amino alcohol structure can be integrated into bifunctional catalysts that possess both a Lewis basic site (e.g., the amine) to activate the nucleophile and a Brønsted acidic site (e.g., a phenol or thiourea) to activate the electrophile. This dual activation strategy often leads to highly efficient and selective catalytic systems. The development of such catalysts based on the readily available chiral pool of amino alcohols continues to be a vibrant area of research, expanding the toolbox for modern asymmetric synthesis.

Organocatalytic Systems

Role as Chiral Auxiliaries and Resolving Agents

The utility of this compound in asymmetric synthesis is centered on its function as both a chiral auxiliary and a resolving agent. In its capacity as a resolving agent, it facilitates the separation of enantiomers through the formation of diastereomeric pairs with distinct physical properties. As a chiral auxiliary, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.

Diastereoselective Resolution Methods for Racemic Mixtures

One of the primary applications of this compound is in the diastereoselective resolution of racemic mixtures, particularly carboxylic acids. This method relies on the formation of diastereomeric salts through an acid-base reaction between the racemic acid and the chiral amine functionality of the resolving agent.

The fundamental principle of this technique is that the two resulting diastereomeric salts—(R-acid)-(S-base) and (S-acid)-(S-base)—will have different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution, leaving the more soluble diastereomer dissolved.

Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with an acid or base, thereby liberating the enantiomerically enriched carboxylic acid. The success of such a resolution is highly dependent on the choice of solvent and the crystallization conditions, which are often determined empirically.

While specific, detailed research findings on the resolution of a wide array of racemic mixtures using this compound are not extensively documented in publicly available literature, the structural similarity to other effective resolving agents, such as phenylalaninol and its derivatives, strongly suggests its efficacy in this role. The presence of the nitro group can influence the electronic properties and the crystal packing of the resulting diastereomeric salts, potentially enhancing the selectivity of the resolution process.

Applications in Enantiomeric Enrichment and Separation

Beyond classical resolution by crystallization, derivatives of this compound can also be employed in other methods of enantiomeric enrichment and separation, such as chiral chromatography. In this context, the chiral molecule or its derivatives can be immobilized on a stationary phase to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC).

Alternatively, it can be used as a chiral derivatizing agent. In this approach, the racemic analyte is reacted with the chiral agent to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral chromatographic column. The relative amounts of the separated diastereomers correspond to the enantiomeric composition of the original analyte.

The effectiveness of this compound and its derivatives in these applications is contingent on the specific interactions—such as hydrogen bonding, dipole-dipole interactions, and π-π stacking—that occur between the chiral selector and the enantiomers of the analyte. The nitro group on the phenyl ring can play a significant role in these interactions, potentially leading to enhanced chiral recognition.

Below is a hypothetical data table illustrating the potential application of a chiral stationary phase derived from this compound in the HPLC separation of a racemic mixture of a generic drug, "Racemate X."

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| Enantiomer 1 | 12.5 | 1.8 |

| Enantiomer 2 | 15.2 | |

| Chromatographic conditions: Chiral AGP column (100 mm × 4.0 mm, 5 µm); Mobile phase: 10 mM phosphate buffer (pH 6.0)/acetonitrile (90:10, v/v); Flow rate: 0.8 mL/min; Detection: UV at 254 nm. |

This interactive table demonstrates the baseline separation of the two enantiomers, a critical factor for accurate quantification and isolation.

Computational and Theoretical Investigations of S 2 Amino 3 4 Nitrophenyl Propan 1 Ol

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in determining the three-dimensional arrangement of atoms in a molecule and the various shapes, or conformations, it can adopt.

The conformational flexibility of (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol is primarily dictated by the rotation around its single bonds. A comprehensive conformational analysis involves systematically rotating these bonds and calculating the potential energy of the resulting structures. This exploration of the molecule's potential energy surface helps to identify the most stable conformers, which correspond to the energy minima on this surface.

For a molecule with multiple rotatable bonds, such as the C-C bonds in the propanol (B110389) backbone and the C-N bond connecting the phenyl ring, the energy landscape can be complex. The interactions between the amino, hydroxyl, and nitrophenyl groups, including hydrogen bonding and steric hindrance, play a significant role in determining the relative energies of different conformers. For example, intramolecular hydrogen bonds between the amino and hydroxyl groups can stabilize certain conformations.

A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

Note: This table is illustrative and represents a potential outcome of a conformational analysis.

Theoretical vibrational spectroscopy is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its functional groups. For instance, the N-H stretching vibrations of the amino group, the O-H stretching of the hydroxyl group, and the symmetric and asymmetric stretching of the nitro group would all appear at distinct regions of the spectrum. The aromatic C-H stretching and C=C stretching vibrations of the phenyl ring would also be identifiable.

DFT calculations, often using the B3LYP functional with a suitable basis set, have been shown to provide theoretical vibrational spectra that are in good agreement with experimental data for a wide range of organic molecules. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric N-H Stretch | ~3350 |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 |

| Hydroxyl (-OH) | O-H Stretch | ~3600 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

Note: These are approximate frequency ranges and a detailed calculation would provide more precise values.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a detailed picture of the electron distribution and orbital interactions within this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich amino group and the phenyl ring, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group. This distribution of frontier orbitals suggests that the amino group is the primary site for electrophilic attack, while the nitro-substituted phenyl ring is susceptible to nucleophilic attack.

The HOMO-LUMO energy gap can be calculated using various quantum chemical methods. A smaller gap generally implies higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution in a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into localized orbitals that correspond to Lewis structures, including core orbitals, lone pairs, and bond orbitals.

An NBO analysis of this compound would quantify the hybridization of the atomic orbitals and the polarization of the chemical bonds. For example, it would describe the C-N, C-O, and N-O bonds in terms of their constituent hybrid orbitals and the percentage of each atomic orbital's contribution.

Furthermore, NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. In this molecule, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, as well as delocalization of the phenyl ring's π-electrons, would be significant.

The distribution of electron density within a molecule is fundamental to its chemical behavior. Computational methods can be used to calculate the electron density and visualize it in three dimensions. The molecular electrostatic potential (MEP) map is a particularly useful tool for understanding intermolecular interactions, as it shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro and hydroxyl groups and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Intramolecular charge transfer is another important aspect of the electronic structure. In this molecule, the electron-donating amino group and the electron-withdrawing nitro group attached to the phenyl ring create a push-pull system that can lead to significant charge transfer from the amino group towards the nitro group through the π-system of the phenyl ring. This charge transfer can be quantified by analyzing the atomic charges calculated using methods such as Mulliken population analysis or NBO analysis. Studies on anilides with nitrobenzene derivatives have demonstrated the occurrence of charge-transfer complexes. nih.gov

Computational Modeling of Intermolecular Interactions

Understanding how this compound interacts with its environment, including other molecules of its kind or biological macromolecules, is crucial for predicting its physical properties and biological activity.

This compound has multiple sites capable of participating in hydrogen bonds, which are critical for determining its structure in the solid state and its interactions in a biological context. uni-bayreuth.denih.gov

Hydrogen Bond Donors: The hydroxyl (-OH) group and the amino (-NH₂) group can both donate a proton to a hydrogen bond.

Hydrogen Bond Acceptors: The oxygen atoms of the hydroxyl and nitro groups, as well as the nitrogen atom of the amino group, all have lone pairs of electrons and can act as hydrogen bond acceptors.

This multiplicity of donor and acceptor sites allows for the formation of extensive and complex hydrogen bonding networks. Computational methods can be used to model these networks, calculating interaction energies and predicting the most stable arrangements. These networks are fundamental to the molecule's crystal packing and its interaction with polar solvents and protein active sites. uni-bayreuth.deresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another, typically a protein. f1000research.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. f1000research.com

As an analog of phenylalaninol and structurally related to compounds like chloramphenicol (B1208), this compound could be docked into various enzyme active sites to explore its potential as an inhibitor. A typical docking simulation would involve:

Obtaining the 3D structures of the ligand (this compound) and the target protein from databases or through modeling.

Using a docking algorithm to systematically sample different ligand conformations and orientations within the protein's binding site.

Scoring the resulting poses based on a function that estimates the binding free energy (often reported in kcal/mol), with more negative scores indicating stronger binding. researchgate.net

The analysis of the best-scoring docked pose would reveal key intermolecular interactions, such as:

Hydrogen bonds between the ligand's -OH, -NH₂, or -NO₂ groups and polar amino acid residues in the protein's active site.

Pi-stacking or pi-cation interactions involving the nitrophenyl ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic interactions between the phenyl ring and non-polar residues.

| Target Protein Class | Potential Interacting Residues | Key Interactions | Predicted Binding Affinity (kcal/mol) |

| Kinases | Asp, Glu, Lys | Hydrogen bonding with hinge region, salt bridges | -7.0 to -9.5 |

| Proteases | Ser, His, Asp | Hydrogen bonding with catalytic triad | -6.5 to -8.0 |

| Bacterial Ribosome | Adenine, Guanine (RNA) | Hydrogen bonding with ribosomal RNA | -7.5 to -9.0 |

Table 2: Illustrative results from a hypothetical molecular docking simulation of this compound with various protein classes.

These in silico simulations provide valuable hypotheses about the molecule's potential biological targets and the structural basis for its activity, guiding further experimental validation.

Stereospecificity of Ligand-Enzyme Interactions (In Silico)

Computational and theoretical investigations, collectively known as in silico studies, provide profound insights into the stereospecific nature of interactions between chiral ligands, such as this compound, and their enzyme targets. These methods, including molecular docking and molecular dynamics simulations, are instrumental in elucidating the molecular basis of enantioselectivity, which is crucial for drug design and understanding biological processes.

At the heart of stereospecific recognition is the three-dimensional arrangement of atoms in both the ligand and the enzyme's active site. Enzymes, being chiral macromolecules themselves, create a chiral environment in their binding pockets. This chirality dictates that the two enantiomers of a chiral ligand, such as the (S) and (R) forms of 2-Amino-3-(4-nitrophenyl)propan-1-ol, will have different binding orientations and affinities.

Molecular docking simulations are a primary tool for predicting the preferred binding mode of a ligand to a protein target. In a hypothetical docking study of (S)- and (R)-2-Amino-3-(4-nitrophenyl)propan-1-ol with a putative enzyme target, significant differences in binding affinity and interaction patterns would be expected. The (S)-enantiomer, being the biologically active form, would be anticipated to form a more stable complex with the enzyme, characterized by a lower binding energy.

The superior binding affinity of the (S)-enantiomer can be attributed to a more favorable network of non-covalent interactions within the enzyme's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxyl and amino groups of the (S)-enantiomer might be positioned to form optimal hydrogen bonds with key amino acid residues, such as aspartate, glutamate, or serine, in the binding pocket. Concurrently, the 4-nitrophenyl group could be situated within a hydrophobic pocket, stabilized by interactions with nonpolar residues like leucine, valine, or phenylalanine.

Conversely, the (R)-enantiomer would likely exhibit a less favorable binding mode due to steric hindrance or a suboptimal arrangement of its functional groups for interaction with the same residues. This could result in a higher, less favorable binding energy and a reduced inhibitory or catalytic effect.

To further explore the dynamic nature of these interactions, molecular dynamics (MD) simulations can be employed. MD simulations provide a temporal dimension to the static picture offered by molecular docking, allowing for the observation of the conformational changes in both the ligand and the enzyme over time. An MD simulation could reveal that the (S)-enantiomer maintains a stable and favorable conformation within the active site throughout the simulation, whereas the (R)-enantiomer may be more mobile and adopt less stable binding poses.

The detailed insights gained from these computational approaches are invaluable for the rational design of more potent and selective enzyme inhibitors. By understanding the key interactions that govern stereospecific binding, medicinal chemists can modify the ligand structure to enhance its affinity and specificity for the target enzyme.

Table 1: Hypothetical Molecular Docking Results for (S)- and (R)-2-Amino-3-(4-nitrophenyl)propan-1-ol with a Target Enzyme

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bond Interactions (Ligand Atom - Residue Atom) |

| (S) | -8.5 | Asp120, Ser150, Phe200 | OH - Asp120(OD1)NH2 - Ser150(OG) |

| (R) | -5.2 | Asp120, Leu198 | OH - Asp120(OD1) |

Table 2: Analysis of Intermolecular Interactions from a Hypothetical Molecular Dynamics Simulation

| Enantiomer | Average Number of Hydrogen Bonds | Key Stable Hydrophobic Interactions | Root Mean Square Fluctuation (RMSF) of Ligand (Å) |

| (S) | 2.8 | Phe200, Val125 | 0.8 |

| (R) | 1.1 | Leu198 | 2.5 |

An article on the mechanistic insights into the biological interactions of This compound cannot be generated as requested. Extensive searches for in vitro studies detailing the molecular basis of enzyme inhibition, specifically concerning Akt kinases and Tyrosyl-DNA Phosphodiesterase (Tdp1), have yielded no direct information on the inhibitory activity of this specific compound.

While one source indicates that this compound is utilized as an intermediate in the synthesis of a series of 2-substituted thiazole (B1198619) carboxamides which act as potent inhibitors of Akt kinases, there is no available scientific literature detailing the direct interaction, inhibition mechanisms, or binding affinities of this compound itself with these or any other enzymes. The provided outline requires a focus solely on the parent compound, and information regarding its derivatives falls outside this scope.

Consequently, the requested sections on the molecular basis of enzyme inhibition, including the mechanisms of action on Akt kinases and Tdp1, as well as ligand-target binding mechanisms, cannot be addressed due to a lack of available research data on "this compound".

An article focusing on the specified mechanistic insights into the biological interactions of this compound cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific research findings related to the requested topics for this particular compound.

Specifically, no in vitro studies detailing the use of spectroscopic investigations such as fluorescence anisotropy to examine its molecular interactions were found. Similarly, research on its role in cellular pathway modulation at a molecular level or molecular events in cell-free systems is not present in the currently accessible information.

Consequently, the creation of detailed, evidence-based content and data tables for the outlined sections is not possible. Further research would be required to elucidate these specific aspects of this compound's biological activity before a comprehensive article on these topics can be written.

Future Research Directions and Unexplored Avenues for S 2 Amino 3 4 Nitrophenyl Propan 1 Ol

Development of Novel Stereoselective Methodologies

The efficient and stereocontrolled synthesis of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol is crucial for its application in various fields. While classical approaches often rely on the reduction of corresponding amino acids or their derivatives, future research could focus on more sophisticated and efficient stereoselective methods.

One promising avenue is the development of asymmetric organocatalytic approaches. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering mild reaction conditions and avoiding the use of toxic heavy metals. openrepository.comresearchgate.net Future studies could explore the use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, to catalyze the asymmetric synthesis of this amino alcohol from simple achiral precursors.

Chemoenzymatic synthesis represents another fertile ground for exploration. nih.govsemanticscholar.org The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer high enantioselectivity and environmentally benign reaction conditions. nih.gov Research could focus on identifying or engineering enzymes that can catalyze the key bond-forming or stereochemistry-defining steps in the synthesis of this compound. A potential route could involve the enzymatic asymmetric reduction of a corresponding α-amino ketone precursor.

Furthermore, advancements in asymmetric hydrogenation and transfer hydrogenation could be applied. The development of novel chiral metal catalysts could enable the highly efficient and enantioselective reduction of suitable prochiral substrates to afford the desired (S)-amino alcohol.

| Methodology | Potential Advantages | Key Research Focus |

| Asymmetric Organocatalysis | Metal-free, mild conditions, high enantioselectivity | Design of novel chiral organocatalysts, optimization of reaction conditions. |

| Chemoenzymatic Synthesis | High stereoselectivity, green chemistry, mild conditions | Enzyme screening and engineering, development of multi-enzyme cascade reactions. |

| Asymmetric Hydrogenation | High efficiency, atom economy | Development of novel chiral metal catalysts, substrate design. |

Exploration of New Catalytic Transformations

Beyond its role as a synthetic intermediate, the chiral scaffold of this compound can be exploited in the development of new catalysts and ligands for asymmetric synthesis.

The amino and hydroxyl groups of the molecule provide ideal handles for its derivatization into chiral ligands for transition metal-catalyzed reactions. researchgate.netnih.gov For instance, it can be converted into oxazolidinone or phosphine-containing ligands. researchgate.netrsc.org These ligands could then be used in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions. The electronic properties of the nitrophenyl group could also influence the catalytic activity and selectivity of the resulting metal complexes.

Moreover, derivatives of this compound could be explored as organocatalysts . The bifunctional nature of the molecule, containing both a basic amino group and an acidic hydroxyl group, is a common feature in many successful organocatalysts. dntb.gov.ua By appropriate modification, it could be transformed into catalysts for reactions like aldol (B89426) additions, Michael additions, and Mannich reactions.

| Catalyst Type | Potential Applications in Asymmetric Synthesis | Research Focus |

| Chiral Ligands | Hydrogenation, allylic substitution, cross-coupling | Synthesis of novel P,N or N,O-ligands, evaluation in various catalytic reactions. |

| Organocatalysts | Aldol reactions, Michael additions, Mannich reactions | Derivatization to enhance catalytic activity, mechanistic studies. |

Advanced Computational Prediction and Design Approaches

Computational chemistry offers powerful tools to guide the development of new synthetic routes and applications for this compound.

Molecular modeling and docking studies can be employed to design novel catalysts and ligands based on its chiral scaffold. d-nb.info By simulating the interactions between a potential catalyst and the substrates in a transition state, researchers can predict the enantioselectivity and reactivity of the catalyst. This in silico approach can significantly accelerate the discovery of effective catalysts for specific transformations.

Furthermore, computational methods can aid in the design of enzyme inhibitors or other biologically active molecules derived from this compound. By understanding the three-dimensional structure of a target protein, it is possible to computationally design molecules that bind with high affinity and selectivity.

Quantum mechanical calculations can provide insights into the reaction mechanisms of synthetic and catalytic processes involving this compound. Understanding the energetic profiles of different reaction pathways can help in optimizing reaction conditions and improving yields and selectivities.

| Computational Approach | Application | Research Goal |

| Molecular Modeling/Docking | Catalyst design, inhibitor design | Prediction of stereoselectivity, binding affinity, and biological activity. |

| Quantum Mechanics | Mechanistic studies | Elucidation of reaction pathways, optimization of reaction conditions. |

| Machine Learning | Predictive modeling | Development of models to predict catalytic performance or biological activity. patonlab.com |

Integration into Complex Synthetic Cascades for Chemical Biology Probes

The unique structural features of this compound make it an attractive scaffold for the synthesis of sophisticated chemical biology probes.

Photoaffinity probes are valuable tools for identifying the protein targets of bioactive small molecules. nih.govmdpi.com The nitrophenyl group of the target compound could potentially be converted into a photoreactive group, such as an azide or a diazirine. uq.edu.au The amino and hydroxyl groups can serve as points for attaching a reporter tag (e.g., biotin or a fluorescent dye) and a pharmacophore of interest.

The development of fluorescent probes is another exciting avenue. nih.govresearchgate.net The scaffold of this compound could be incorporated into the structure of a fluorophore, and the amino or hydroxyl groups could be functionalized to create a binding site for a specific analyte. Changes in the fluorescence properties of the probe upon binding could then be used for detection and quantification.

Finally, this compound could be used in the synthesis of bioorthogonal probes . These probes contain a functional group that is unreactive with biological molecules but can be specifically and efficiently reacted with a complementary functional group. The amino or hydroxyl groups of this compound could be modified with a bioorthogonal handle, such as an alkyne or an azide, allowing for its use in "click chemistry" applications for labeling and imaging biomolecules in living systems.

| Probe Type | Application | Key Synthetic Strategy |

| Photoaffinity Probes | Target identification | Conversion of the nitro group to a photoreactive moiety, attachment of a reporter and pharmacophore. |

| Fluorescent Probes | Analyte detection and imaging | Incorporation into a fluorophore scaffold, functionalization for specific binding. |

| Bioorthogonal Probes | Biomolecule labeling and imaging | Introduction of a bioorthogonal functional group (e.g., alkyne, azide). |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, and how can enantiomeric purity be ensured?

- Methodology : Enantioselective synthesis often employs chiral catalysts or resolution techniques. For example, stereospecific reduction of nitro intermediates using sodium borohydride or enzymatic resolution can enhance enantiomeric purity . X-ray crystallography (as in ) confirms stereochemical integrity by resolving atomic positions in the crystal lattice .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Provides definitive structural confirmation, including bond angles and stereochemistry .

- NMR : 1H/13C NMR identifies functional groups (e.g., nitrophenyl, amino, hydroxyl) and spatial arrangement .

- Mass spectrometry : Validates molecular weight (C9H12N2O3, MW 210.19) and fragmentation patterns .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The para-nitro group is electron-withdrawing, enhancing electrophilicity at the phenyl ring. Reactivity can be compared to fluorophenyl or chlorophenyl analogs ( ) via Hammett studies or computational electrostatic potential maps .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound?

- Methodology :

- Molecular docking : Evaluates binding affinity to targets like Hsp90 (as in ) by simulating hydrogen bonds and hydrophobic interactions .

- MD simulations : Assess stability of ligand-target complexes over time under physiological conditions .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Q. How can contradictions in reported biological activities of nitrophenyl-propanol derivatives be resolved?

- Methodology :

- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature) for cytotoxicity studies .

- Purity validation : Use HPLC or chiral chromatography to rule out enantiomeric impurities .

- Structural analogs : Test fluorophenyl or bromophenyl derivatives ( ) to isolate nitro group effects .

Q. What in vitro models are suitable for evaluating anticancer potential?

- Methodology :

- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MDA-MB-231, HeLa) .

- Apoptosis markers : Flow cytometry detects caspase-3 activation or Annexin V staining .

- Comparative studies : Benchmark against Zolmitriptan derivatives () to identify structural motifs linked to efficacy .

Q. How do stereochemical configurations affect pharmacological activity?

- Methodology :

- Enantiomer-specific assays : Compare (S)- and (R)-isomers in receptor-binding studies (e.g., serotonin receptors, as in ) .

- Chiral HPLC : Separates enantiomers to test individual bioactivity .

Data Contradiction Analysis

Q. Why do reduction reactions of nitro groups in related compounds yield inconsistent results?

- Analysis :

- Conditional variability : Reducing agents (e.g., NaBH4 vs. LiAlH4) produce divergent intermediates (e.g., aminophenyl vs. hydroxylamine derivatives) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates better than protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.